![molecular formula C14H11ClO2 B1349249 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 5001-94-5](/img/structure/B1349249.png)

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

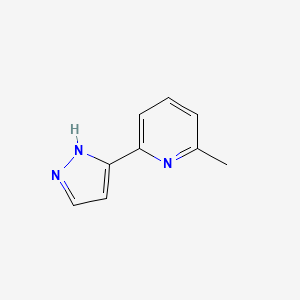

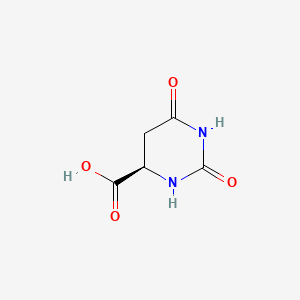

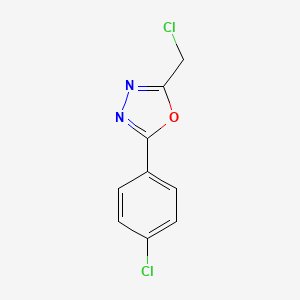

“2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound that contains a biphenyl group, which consists of two benzene rings connected by a single bond, and an acetic acid group. The molecule also contains a chlorine atom attached to one of the benzene rings .

Synthesis Analysis

The synthesis of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” could potentially involve Friedel-Crafts alkylation or acylation reactions . These reactions involve the electrophilic aromatic substitution of a carbocation by a pi bond from an aromatic ring. In the case of acylation, an acid chloride or acid anhydride is used in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring .

Molecular Structure Analysis

The molecular structure of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group and an acetic acid group. The biphenyl group consists of two benzene rings connected at the [1,1’] position. One of the benzene rings has a chlorine atom attached to it .

Chemical Reactions Analysis

The chemical reactions of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” could involve electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation . These reactions involve the attack of a carbocation by a pi bond from an aromatic ring, resulting in the substitution of one of the aromatic protons by an alkyl or acyl group .

Applications De Recherche Scientifique

Summary of the Application

The escalating prevalence of antibiotic-resistant bacteria has led to a serious global public health problem. Therefore, there is an urgent need for the development of structurally innovative antibacterial agents. A series of biphenyl and dibenzofuran derivatives were designed and synthesized for this purpose .

Methods of Application or Experimental Procedures

The biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .

Results or Outcomes

Eleven compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

2. Production of Thickening Agents

Summary of the Application

Chloroacetic acid is used to prepare the thickening agent carboxymethyl cellulose and carboxymethyl starch .

Results or Outcomes

The outcome of this application is the production of carboxymethyl cellulose and carboxymethyl starch, which are used as thickening agents .

3. Electrophilic Aromatic Substitution

Summary of the Application

Electrophilic aromatic substitution is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound .

Methods of Application or Experimental Procedures

The reaction involves the attack of an electrophile at carbon to form a cationic intermediate .

Results or Outcomes

The outcome of this application is the formation of a substitution product of benzene .

4. Production of Phenoxy Herbicides

Summary of the Application

Chloroacetic acid is used in the production of phenoxy herbicides by etherification with chlorophenols .

Results or Outcomes

The outcome of this application is the production of phenoxy herbicides .

5. Friedel-Crafts Alkylation

Summary of the Application

Friedel-Crafts alkylation is a type of electrophilic aromatic substitution reaction that introduces an alkyl group onto an aromatic ring .

Methods of Application or Experimental Procedures

The electrophile in this reaction is a carbocation, generated by AlCl3-assisted dissociation of an alkyl halide .

Results or Outcomes

The outcome of this application is the formation of an alkylated aromatic compound .

6. Acetic Acid in Food Industry

Summary of the Application

Acetic acid has several applications in the food industry. It is traditionally known as vinegar and is used as an acidulant, which is used to give a characteristic flavor profile to food . It can be used for microbial decontamination of meat and as a mild descaling agent in the food industry . More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .

Results or Outcomes

The diversified food culture has a significant demand in the development of such kind of innovation and acetic acid can be an efficient solution .

Propriétés

IUPAC Name |

2-[4-(3-chlorophenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYYGQTZEFSDIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362628 |

Source

|

| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | |

CAS RN |

5001-94-5 |

Source

|

| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)